N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a benzo[d][1,3]dioxole (methylenedioxybenzene) moiety and a tetrahydro-2H-pyran-4-ylmethyl (THP) substituent. The benzo[d][1,3]dioxole group is known for enhancing metabolic stability due to resistance to oxidative degradation, while the THP substituent—a six-membered oxygen-containing heterocycle—likely improves solubility and bioavailability compared to purely aromatic analogs. Its synthesis likely follows carboxamide coupling methodologies, as seen in analogous compounds .
Properties
IUPAC Name |
N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c21-17(13-1-2-15-16(7-13)24-11-23-15)19-14-8-18-20(10-14)9-12-3-5-22-6-4-12/h1-2,7-8,10,12H,3-6,9,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBJNRRMQCSCGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Attachment of the tetrahydro-2H-pyran group: This step involves the reaction of the pyrazole derivative with tetrahydro-2H-pyran-4-ylmethyl bromide in the presence of a base such as potassium carbonate.
Introduction of the benzo[d][1,3]dioxole moiety: This can be done through a coupling reaction using benzo[d][1,3]dioxole-5-carboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring and the benzo[d][1,3]dioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound could be used in the synthesis of novel polymers or as a building block for advanced materials.
Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and physicochemical differences between the target compound and related pyrazole carboxamide derivatives from the literature:
Structural and Functional Insights
THP Substituent :
- The THP group in the target compound and 9e () introduces a saturated oxygen heterocycle, which enhances solubility compared to aromatic substituents (e.g., phenyl in 3a). This is critical for improving oral bioavailability in drug candidates .
- The rigidity of the THP ring may contribute to higher melting points (e.g., 188–190°C for 9e vs. 133–135°C for 3a), suggesting improved crystalline stability .
Benzo[d][1,3]dioxole vs. Halogenated Aromatics: The methylenedioxy group in the target compound is metabolically resistant, unlike chlorophenyl or fluorophenyl groups in 3a–3d, which may undergo oxidative dehalogenation .
Synthetic Methodologies :
- The target compound’s synthesis likely employs carbodiimide-mediated coupling (e.g., EDCI/HOBt), as used in and for analogous pyrazole carboxamides. Yields for such reactions range from 62–71%, suggesting moderate efficiency .
Hypothesized Pharmacological Implications
- Solubility : The THP group in the target compound may confer better aqueous solubility than purely aromatic analogs (e.g., 3a–3d), aligning with trends observed in EP 3 532 474 B1 ().
- Target Binding : The THP group’s conformational flexibility could allow better interaction with hydrophobic binding pockets, while the methylenedioxy group may engage in π-π stacking or hydrogen bonding .
Biological Activity
N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- Tetrahydro-2H-pyran ring
- Pyrazole ring
- Benzo[d][1,3]dioxole moiety
These structural components contribute to its diverse biological activities and interactions with various molecular targets.
The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The compound is believed to modulate several biological pathways, including:
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : The compound could interact with various receptors, influencing cellular signaling processes.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have demonstrated that derivatives of pyrazole compounds, including those similar to this compound, show significant anti-proliferative effects against various cancer cell lines. For instance:
- MCF-7 (breast cancer) and PC-3 (prostate cancer) cells exhibited reduced viability upon treatment with related pyrazole derivatives in MTT assays .
Research Findings
A summary of recent research findings related to the biological activity of similar compounds is presented in the table below:
Case Studies
In a notable study involving the synthesis and evaluation of pyrazole derivatives, researchers found that modifications to the pyrazole ring significantly influenced anticancer activity. Compounds with specific substituents demonstrated enhanced efficacy against cancer cell lines while maintaining low toxicity towards normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
